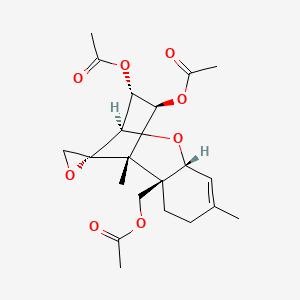
Scirpenetriol triacetate, (12R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scirpenetriol triacetate, (12R)- is a chemical compound with the molecular formula C21H28O8 It is a derivative of scirpenetriol, a trichothecene mycotoxin produced by various species of fungi
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Scirpenetriol triacetate, (12R)- typically involves the acetylation of scirpenetriol. The process begins with the isolation of scirpenetriol from fungal cultures, followed by its reaction with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to ensure the selective acetylation of the hydroxyl groups present in the scirpenetriol molecule.
Industrial Production Methods
In an industrial setting, the production of Scirpenetriol triacetate, (12R)- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as column chromatography, is essential to remove any impurities and obtain Scirpenetriol triacetate, (12R)- in its pure form.
Chemical Reactions Analysis
Types of Reactions
Scirpenetriol triacetate, (12R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert Scirpenetriol triacetate, (12R)- into less complex molecules.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the acetate groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of scirpenetriol derivatives with additional oxygen-containing functional groups, while reduction can yield simpler alcohols or hydrocarbons.
Scientific Research Applications
Scirpenetriol triacetate, (12R)- has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a mycotoxin.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of fungal infections and other diseases.
Industry: Scirpenetriol triacetate, (12R)- is used in the development of new materials and as a chemical intermediate in the production of pharmaceuticals and other products.
Mechanism of Action
The mechanism of action of Scirpenetriol triacetate, (12R)- involves its interaction with various molecular targets and pathways. As a derivative of scirpenetriol, it retains some of the biological activities of the parent compound, including its ability to inhibit protein synthesis and disrupt cellular processes. The acetate groups may enhance its stability and bioavailability, allowing it to exert its effects more efficiently.
Comparison with Similar Compounds
Scirpenetriol triacetate, (12R)- can be compared with other similar compounds, such as:
Scirpenetriol: The parent compound, which lacks the acetate groups and has different chemical properties and biological activities.
Scirpenetriol diacetate: A related compound with two acetate groups, which may have intermediate properties between scirpenetriol and Scirpenetriol triacetate, (12R)-.
Other trichothecene mycotoxins: Compounds such as deoxynivalenol and T-2 toxin, which share structural similarities with scirpenetriol but have different functional groups and biological activities.
Properties
CAS No. |
111554-96-2 |
|---|---|
Molecular Formula |
C21H28O8 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
[(1S,2R,7R,9R,10R,11S,12R)-10,11-diacetyloxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate |
InChI |
InChI=1S/C21H28O8/c1-11-6-7-20(9-25-12(2)22)15(8-11)29-18-16(27-13(3)23)17(28-14(4)24)19(20,5)21(18)10-26-21/h8,15-18H,6-7,9-10H2,1-5H3/t15-,16-,17-,18-,19-,20-,21-/m1/s1 |
InChI Key |
YWQOKOBRSAAKTG-PUWMBYMRSA-N |
Isomeric SMILES |
CC1=C[C@@H]2[C@](CC1)([C@]3([C@@H]([C@H]([C@H]([C@]34CO4)O2)OC(=O)C)OC(=O)C)C)COC(=O)C |
Canonical SMILES |
CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)OC(=O)C)OC(=O)C)C)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















